molecular formula C20H31ClO2 B14609699 2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one CAS No. 58995-77-0

2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one

Cat. No.: B14609699
CAS No.: 58995-77-0
M. Wt: 338.9 g/mol
InChI Key: LVHQARYVNJPHLS-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one is an organic compound with a complex structure that includes a chloro group, a phenyl ring, and a dodecyloxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one typically involves the reaction of 4-(dodecyloxy)phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroethanol in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by various nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.

    Oxidation: The major product is typically a carboxylic acid.

    Reduction: The major product is usually an alcohol.

Scientific Research Applications

2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
  • 1-(4-(2-chloroethoxy)phenyl)ethanone

Uniqueness

2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one is unique due to its long dodecyloxy chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly interesting for applications requiring specific hydrophobic interactions and stability in non-polar environments .

Properties

CAS No.

58995-77-0

Molecular Formula

C20H31ClO2

Molecular Weight

338.9 g/mol

IUPAC Name

2-chloro-1-(4-dodecoxyphenyl)ethanone

InChI

InChI=1S/C20H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-23-19-14-12-18(13-15-19)20(22)17-21/h12-15H,2-11,16-17H2,1H3

InChI Key

LVHQARYVNJPHLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CCl

Origin of Product

United States

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